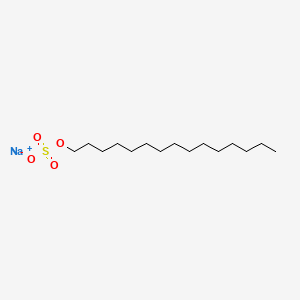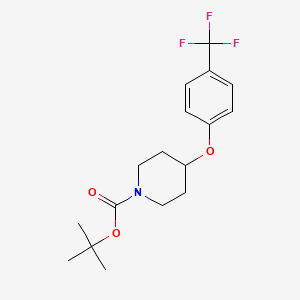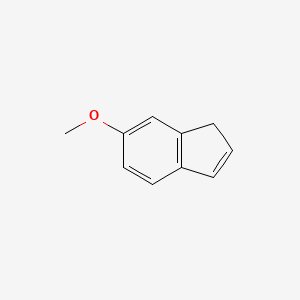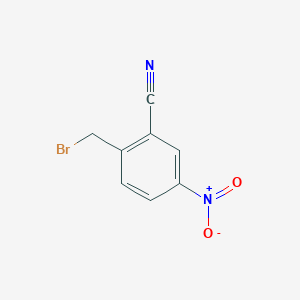![molecular formula C12H22O3Si B1603043 [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane CAS No. 68245-19-2](/img/structure/B1603043.png)
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane
描述
2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane is an organosilicon compound characterized by a bicyclic structure attached to a silicon atom through an ethyl linker. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]hept-2-ene moiety and three methoxy groups attached to the silicon atom. These structural elements confer specific chemical properties and reactivity patterns, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane typically involves the reaction of a bicyclo[2.2.1]hept-2-ene derivative with a silicon-containing reagent. One common approach is the hydrosilylation reaction, where a hydrosilane (such as trimethoxysilane) reacts with a bicyclo[2.2.1]hept-2-ene derivative in the presence of a catalyst, often a platinum-based catalyst, under mild conditions. This reaction results in the formation of the desired organosilicon compound.
Industrial Production Methods: On an industrial scale, the production of 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic moiety, leading to the formation of various oxidized derivatives.
- Reduction: Reduction reactions can target the double bond in the bicyclo[2.2.1]hept-2-ene moiety, resulting in the formation of saturated derivatives.
- Substitution: The methoxy groups attached to the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing the double bond.
- Substitution: Nucleophiles such as alkoxides or amines can be used to replace the methoxy groups under appropriate conditions.
- Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
- Reduction: Saturated bicyclic derivatives.
- Substitution: Organosilicon compounds with various functional groups replacing the methoxy groups.
科学研究应用
Chemistry: In chemistry, 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable building block in the development of novel materials and catalysts.
Biology: The compound’s reactivity and structural features enable its use in the modification of biomolecules and the development of bioactive compounds. It can be employed in the synthesis of silicon-containing drugs and probes for biological studies.
Medicine: In medicine, derivatives of 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane are explored for their potential therapeutic properties. The incorporation of silicon into drug molecules can enhance their stability and bioavailability.
Industry: Industrially, the compound is used in the production of advanced materials, including silicon-based polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile intermediate in material science.
作用机制
The mechanism of action of 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane involves its interaction with specific molecular targets and pathways. The bicyclic structure and silicon atom play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from the compound.
相似化合物的比较
Similar Compounds::
- 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane
- 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylmethylsilane
- 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyldimethylsilane
Comparison: Compared to its similar compounds, 2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylsilane is unique due to the presence of three methoxy groups attached to the silicon atom. This structural feature influences its reactivity and the types of chemical transformations it can undergo. The trimethoxy group provides a balance between reactivity and stability, making it suitable for a wide range of applications in different fields.
属性
IUPAC Name |
2-(1-bicyclo[2.2.1]hept-2-enyl)ethyl-trimethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3Si/c1-13-16(14-2,15-3)9-8-12-6-4-11(10-12)5-7-12/h4,6,11H,5,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJRMDBEUXDSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC12CCC(C1)C=C2)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624813 | |
| Record name | [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68245-19-2 | |
| Record name | [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


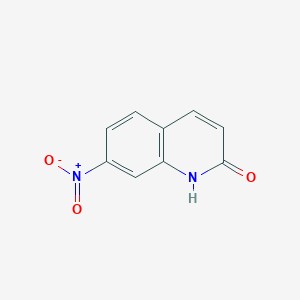
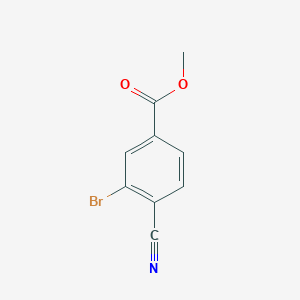
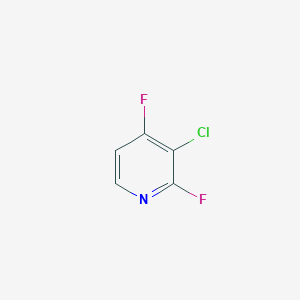
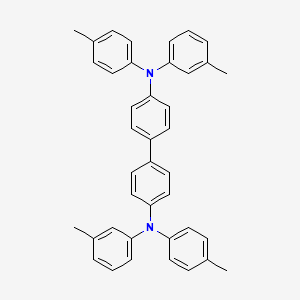

![7-Benzothiazolesulfonic acid, 2-[4-[(cyanoacetyl)amino]phenyl]-6-methyl-, monosodium salt](/img/structure/B1602968.png)
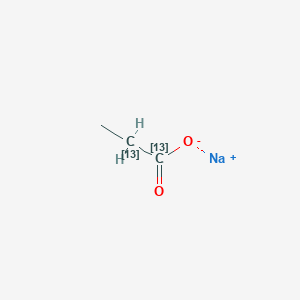
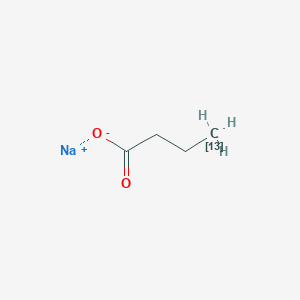
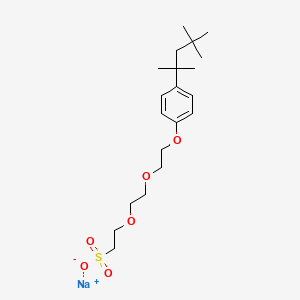
![Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1602973.png)
